Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hcl
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Overview
Description
Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride is a chemical compound that features a brominated pyridine ring attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride typically involves the following steps:
Bromination of Pyridine: The starting material, 2-pyridine, is brominated using bromine or a brominating agent to yield 5-bromo-2-pyridine.
Amino Acid Derivatization: The brominated pyridine is then coupled with an amino acid derivative, such as methyl (2S)-2-amino-3-propanoate, under suitable reaction conditions. This step may involve the use of coupling reagents like EDCI or DCC.
Hydrochloride Formation: The final product is obtained by treating the coupled product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The amino acid derivative can participate in coupling reactions, such as peptide bond formation, with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Coupling reagents like EDCI, DCC, or HATU.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the compound, such as N-oxides.
Reduction Products: Reduced forms, such as amines or alcohols.
Coupling Products: Peptides or peptide derivatives.
Scientific Research Applications
Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of brominated pyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyridine ring can participate in various binding interactions, while the amino acid derivative can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-3-(2-pyridyl)propanoate hydrochloride: Lacks the bromine atom, which may affect its reactivity and binding properties.
Methyl (2S)-2-amino-3-(3-bromo(2-pyridyl))propanoate hydrochloride: The bromine atom is positioned differently, which can influence the compound’s chemical behavior and interactions.
Methyl (2S)-2-amino-3-(4-bromo(2-pyridyl))propanoate hydrochloride: Another positional isomer with potentially different properties.
Uniqueness
The presence of the bromine atom at the 5-position of the pyridine ring in Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride imparts unique reactivity and binding characteristics. This positional specificity can influence the compound’s interactions with biological targets and its overall chemical behavior, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2.ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;/h2-3,5,8H,4,11H2,1H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIOWBXXFUOZFQ-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=NC=C(C=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=NC=C(C=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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